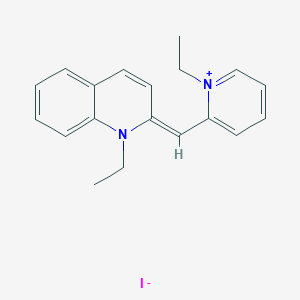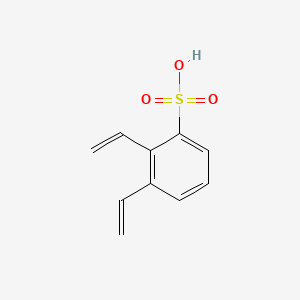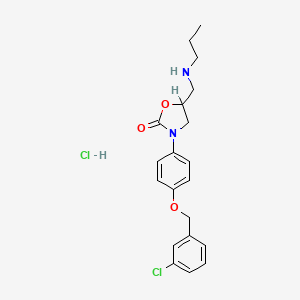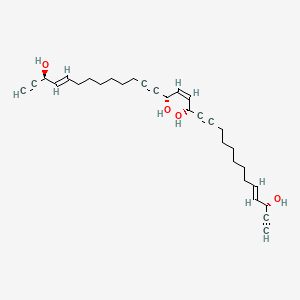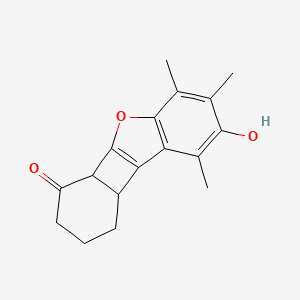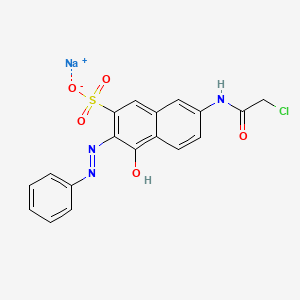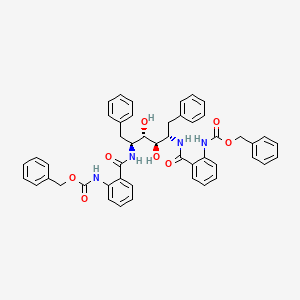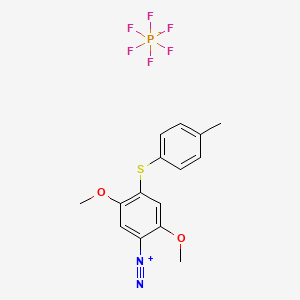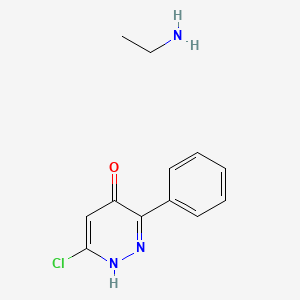
Einecs 262-179-3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Einecs 262-179-3, also known as benzyl alcohol, is a simple aromatic alcohol with the molecular formula C7H8O. It is a colorless liquid with a mild pleasant aromatic odor. Benzyl alcohol is naturally found in many plants and is commonly used in various industries due to its versatile properties.
Métodos De Preparación
Benzyl alcohol can be synthesized through several methods:
Hydrolysis of Benzyl Chloride: This is the most common method where benzyl chloride is hydrolyzed in the presence of sodium hydroxide.
Reduction of Benzaldehyde: Benzaldehyde can be reduced using hydrogen in the presence of a catalyst such as palladium on carbon.
Grignard Reaction: Benzyl alcohol can also be prepared by reacting phenylmagnesium bromide with formaldehyde, followed by hydrolysis.
Análisis De Reacciones Químicas
Benzyl alcohol undergoes various chemical reactions:
Oxidation: Benzyl alcohol can be oxidized to benzaldehyde and further to benzoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Esterification: It reacts with carboxylic acids to form esters, such as benzyl acetate, in the presence of acid catalysts.
Substitution: Benzyl alcohol can undergo nucleophilic substitution reactions to form benzyl halides when reacted with halogenating agents.
Aplicaciones Científicas De Investigación
Benzyl alcohol has a wide range of applications in scientific research:
Chemistry: It is used as a solvent for inks, paints, lacquers, and epoxy resin coatings.
Biology: Benzyl alcohol is used as a bacteriostatic preservative at low concentration in intravenous medications and cosmetics.
Medicine: It is used as a local anesthetic and in the treatment of lice infestations.
Industry: Benzyl alcohol is used in the manufacture of other benzyl compounds, as a dye solvent, and as a photographic developer.
Mecanismo De Acción
The mechanism of action of benzyl alcohol varies depending on its application:
As a Local Anesthetic: Benzyl alcohol acts by blocking the nerve signals in the body, providing temporary relief from pain.
As a Preservative: It inhibits the growth of bacteria by disrupting their cell membrane integrity.
As a Solvent: Benzyl alcohol dissolves various compounds due to its polar nature, facilitating chemical reactions and processes.
Comparación Con Compuestos Similares
Benzyl alcohol can be compared with other similar compounds such as:
Phenol: Unlike benzyl alcohol, phenol has a hydroxyl group directly attached to the benzene ring, making it more acidic.
Benzaldehyde: Benzaldehyde has a formyl group instead of a hydroxyl group, making it an aldehyde rather than an alcohol.
Benzoic Acid: Benzoic acid has a carboxyl group, making it more acidic and less volatile compared to benzyl alcohol.
Benzyl alcohol stands out due to its mild aromatic odor, low toxicity, and versatility in various applications.
Propiedades
Número CAS |
60329-37-5 |
|---|---|
Fórmula molecular |
C12H14ClN3O |
Peso molecular |
251.71 g/mol |
Nombre IUPAC |
6-chloro-3-phenyl-1H-pyridazin-4-one;ethanamine |
InChI |
InChI=1S/C10H7ClN2O.C2H7N/c11-9-6-8(14)10(13-12-9)7-4-2-1-3-5-7;1-2-3/h1-6H,(H,12,14);2-3H2,1H3 |
Clave InChI |
UYGCJCVDGZTXOK-UHFFFAOYSA-N |
SMILES canónico |
CCN.C1=CC=C(C=C1)C2=NNC(=CC2=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


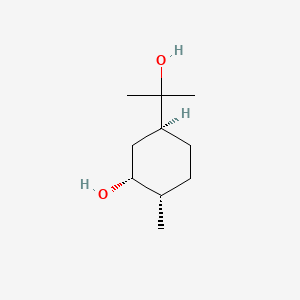
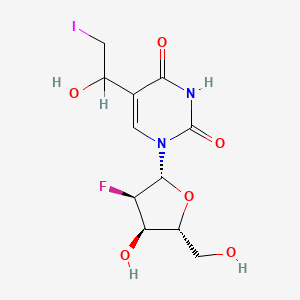
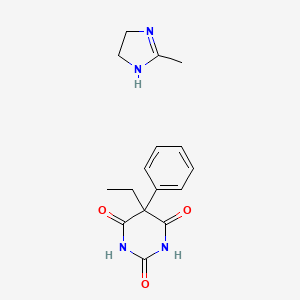
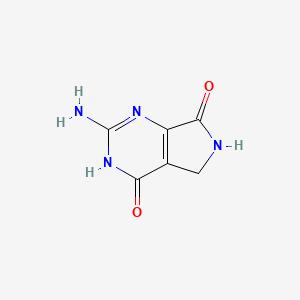
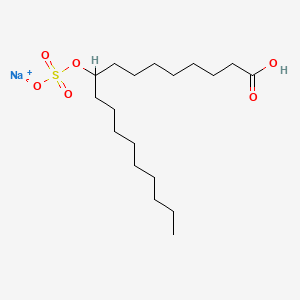
![1,1'-Isopropylidenebis[3,5-dibromo-4-[[pentakis(bromomethyl)phenyl]methoxy]benzene]](/img/structure/B12693754.png)
